Wee1 Inhibitor I Wee1 Inhibitor I Wee1 Inhibitor I is an ATP-binding site-targeting inhibitor of Wee1.
Brand Name: Vulcanchem
CAS No.: 622855-37-2
VCID: VC0547142
InChI: InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26)
SMILES: C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Molecular Formula: C20H11ClN2O3
Molecular Weight: 362.8 g/mol

Wee1 Inhibitor I

CAS No.: 622855-37-2

Inhibitors

VCID: VC0547142

Molecular Formula: C20H11ClN2O3

Molecular Weight: 362.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Wee1 Inhibitor I - 622855-37-2

CAS No. 622855-37-2
Product Name Wee1 Inhibitor I
Molecular Formula C20H11ClN2O3
Molecular Weight 362.8 g/mol
IUPAC Name 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione
Standard InChI InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26)
Standard InChIKey DPEXRCOBPACFOO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Appearance Solid powder
Description Wee1 Inhibitor I is an ATP-binding site-targeting inhibitor of Wee1.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Wee1 Inhibitor I; Wee1-Inhibitor I; Wee1-Inhibitor-I; Wee1 Inhibitor-I;
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PubChem Compound 10384072
Last Modified Nov 11 2021
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